4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one
Overview
Description
4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a phenylethenyl group attached to the benzodiazepine core. The presence of the phenylethenyl group can influence the compound’s pharmacological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors, such as o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The phenylethenyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Halogenation or nitration can occur on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Epoxides or ketones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzodiazepine derivatives.
Scientific Research Applications
4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: Potential use in the development of new pharmaceuticals or as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one is unique due to the presence of the phenylethenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural difference may result in variations in its potency, duration of action, and side effect profile compared to other benzodiazepines.
Properties
IUPAC Name |
4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-17-12-14(11-10-13-6-2-1-3-7-13)18-15-8-4-5-9-16(15)19-17/h1-11H,12H2,(H,19,20)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOTZFPASAWCAO-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC2=CC=CC=C2NC1=O)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331838 | |
Record name | 4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24828728 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
27185-47-3 | |
Record name | 4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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